![molecular formula C20H21N3O2 B2516099 2-((1-(3,4-Dimethylbenzoyl)piperidin-3-yl)oxy)isonicotinonitrile CAS No. 2034474-00-3](/img/structure/B2516099.png)
2-((1-(3,4-Dimethylbenzoyl)piperidin-3-yl)oxy)isonicotinonitrile
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Overview
Description
2-((1-(3,4-Dimethylbenzoyl)piperidin-3-yl)oxy)isonicotinonitrile, also known as DIBPN, is a chemical compound used in scientific research. It is a potent and selective agonist of the alpha7 nicotinic acetylcholine receptor (α7 nAChR), which is a ligand-gated ion channel found in the nervous system. DIBPN has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Scientific Research Applications
Synthesis of Novel Compounds
Research on derivatives and analogs of piperidine, such as the ones involving modifications with dimethylbenzoyl groups, has led to the synthesis of novel compounds with significant chemical properties. For instance, the synthesis of novel isoxazolines and isoxazoles through [3+2] cycloaddition involving N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives has been explored. These synthetic pathways involve intricate reactions that yield structurally diverse and complex molecules with potential applications in medicinal chemistry and materials science (Rahmouni et al., 2014).
Biological Activities
Compounds synthesized using piperidine derivatives and related chemical structures have been tested for various biological activities. For example, phenyliodine(III) bis(trifluoroacetate) mediated synthesis of 6-piperidinylpurine homo-N-nucleosides modified with isoxazolines or isoxazoles has shown inhibition of lipid peroxidation in preliminary biological tests, indicating potential antioxidant properties (Balalas et al., 2015).
Antimicrobial Studies
The antimicrobial potential of N-substituted derivatives of piperidine-related compounds has also been a subject of study. For example, N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide have been synthesized and evaluated against Gram-negative and Gram-positive bacteria, showing moderate to significant activity (Khalid et al., 2016).
Chemical Structure and Properties
The synthesis and characterization of compounds related to piperidine derivatives, including their crystal and molecular structure studies, provide insights into their chemical behavior and potential applications in material science, pharmaceuticals, and chemical synthesis. For instance, the molecular structure of [1-(3,5-Dimethyl-2,3-dihydro-isoxazole-4-sulfonyl)-piperidin-4-yl}-diphenyl-methanol has been elucidated, revealing detailed information on its structural conformation and chemical properties (Naveen et al., 2015).
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are used in the design of various drugs .
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways, leading to different biological and pharmacological activities .
Biochemical Pathways
Piperidine derivatives are known to be involved in various intra- and intermolecular reactions, leading to the formation of various piperidine derivatives .
Result of Action
Piperidine derivatives are known to have various biological and pharmacological activities .
properties
IUPAC Name |
2-[1-(3,4-dimethylbenzoyl)piperidin-3-yl]oxypyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-14-5-6-17(10-15(14)2)20(24)23-9-3-4-18(13-23)25-19-11-16(12-21)7-8-22-19/h5-8,10-11,18H,3-4,9,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSAKWYMQQPTIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCCC(C2)OC3=NC=CC(=C3)C#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(3,4-Dimethylbenzoyl)piperidin-3-yl)oxy)isonicotinonitrile |
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